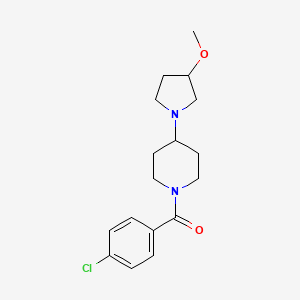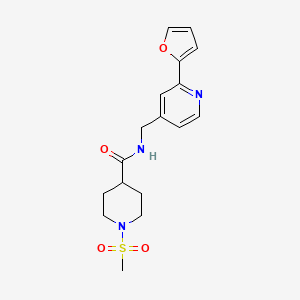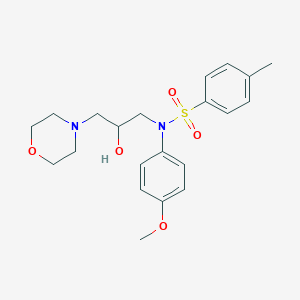![molecular formula C22H24N2O B2816993 [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 956361-23-2](/img/structure/B2816993.png)
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as CHPPP, is a compound that has been studied for its potential use in various scientific applications. CHPPP is a type of pyrazol-4-ylmethanol, a compound made up of a central carbon atom with four hydrogen atoms and a single oxygen atom. The structure of the molecule is composed of a ring of four carbon atoms connected by three nitrogen atoms. CHPPP is a colorless liquid with a melting point of -25°C, a boiling point of 207°C and a molecular weight of 246.34 g/mol.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
The synthesis and characterization of Cu(II) and Co(II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base have been investigated . These complexes serve as excellent examples for studying coordination chemistry. The crystal structures reveal that both Cu(II) and Co(II) ions are chelated by two N,N-bidentate ligands, forming a distorted tetrahedral environment around the metal centers.
Biological Activities and Medicinal Chemistry
Azomethine compounds (Schiff bases) are versatile organic ligands with potential biological applications. The metal complexes derived from these ligands exhibit diverse biological activities, including anticancer, antiviral, fungicidal, and bactericidal effects . Researchers can explore the pharmacological properties of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its derivatives for drug development.
Photo- and Electroluminescent Materials
Certain azomethine metal complexes, including those with Cu(I), Zn(II), Cd(II), and Ln(III), display interesting photo- and electroluminescent properties . These materials find applications in optoelectronics, such as OLEDs (organic light-emitting diodes) and other light-emitting devices.
Magnetic Properties and Spintronics
Azomethine complexes with bi- and polynuclear structures exhibit intriguing magnetic properties. They can potentially be used in spintronics and the design of molecular magnets . Researchers interested in magnetic materials may explore the behavior of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” complexes.
Materials Science and Crystallography
The crystallographic studies of azomethine compounds provide valuable insights into their structural features. Researchers can investigate the crystal structures of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and its metal complexes using X-ray diffraction (XRD) techniques . These findings contribute to materials science and crystal engineering.
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of “[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” involves a four-step synthetic sequence, resulting in racemic forms with potential biological activities . Researchers interested in heterocyclic molecules can explore its synthetic pathways and reactivity.
Eigenschaften
IUPAC Name |
[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17,25H,1,3-4,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFOUGZNNQTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)
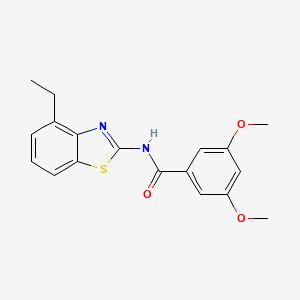
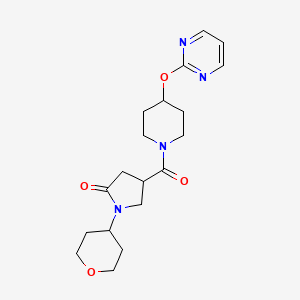
![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)
![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)
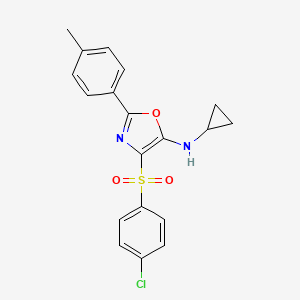
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)
